2,2-Difluoropropanol

Description

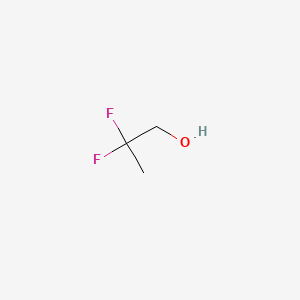

Structure

3D Structure

Properties

IUPAC Name |

2,2-difluoropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6F2O/c1-3(4,5)2-6/h6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLONJANQGBREW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20539226 | |

| Record name | 2,2-Difluoropropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33420-52-9 | |

| Record name | 2,2-Difluoro-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33420-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2-Difluoropropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20539226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Difluoropropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Difluoropropanol and Derivatives

Established Synthetic Routes for 2,2-Difluoropropanol

Two primary methodologies have been established for the synthesis of this compound: a sequence involving DAST (Diethylaminosulfur Trifluoride) fluorination followed by sodium borohydride (B1222165) reduction, and the direct reduction of methyl 2,2-difluoropropionate.

DAST (Diethylaminosulfur Trifluoride) Fluorination and Sodium Borohydride Reduction Sequence

This two-step process is a versatile method for producing this compound. DAST is a widely used and commercially available reagent for the deoxofluorination of alcohols and carbonyl compounds. nih.govsigmaaldrich.com

The initial step involves the fluorination of a suitable precursor, typically a hydroxyketone, using DAST. The reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) (CH2Cl2), at room temperature. nih.govdurham.ac.uk The choice of solvent is crucial, and dichloromethane has been identified as suitable for these fluorination reactions. durham.ac.uk To safely conduct the reaction at higher temperatures, up to 90°C, a backpressure regulator can be employed to suppress solvent boiling. durham.ac.uk The concentration of the substrate is typically in the range of 0.5–1.0 M in dry CH2Cl2. durham.ac.uk

Following the fluorination step, the resulting difluorinated intermediate is reduced using sodium borohydride (NaBH4). commonorganicchemistry.com Sodium borohydride is a mild reducing agent that effectively reduces aldehydes and ketones to their corresponding alcohols. commonorganicchemistry.comwikipedia.orgecochem.com.co The reduction is typically performed in a protic solvent like methanol (B129727) or ethanol (B145695). commonorganicchemistry.comwikipedia.org

| Reaction Step | Reagent | Solvent | Temperature | Concentration |

| Fluorination | DAST | Dichloromethane | Room Temperature to 90°C | 0.5–1.0 M |

| Reduction | Sodium Borohydride | Methanol or Ethanol | Room Temperature | Varies |

This table summarizes the typical reaction conditions for the DAST fluorination and sodium borohydride reduction sequence.

The DAST fluorination reaction is known for proceeding cleanly, often resulting in "spot-to-spot" conversions with high stereospecificity and minimal formation of byproducts. nih.gov The subsequent sodium borohydride reduction is also generally efficient. commonorganicchemistry.com This two-step sequence can provide the desired this compound in high yields, ranging from 65% to 97%, and with purities often exceeding 95% without the need for extensive purification. durham.ac.uk

Reduction of Methyl 2,2-Difluoropropionate

An alternative and more direct route to this compound involves the reduction of methyl 2,2-difluoropropionate. innospk.com This method bypasses the need for the often hazardous DAST reagent.

While sodium borohydride can reduce esters, the reaction is generally slow. commonorganicchemistry.comresearchgate.net More effective reducing agents for this transformation are often employed. Sodium triacetoxyborohydride (B8407120) (STAB) is a milder and more selective reducing agent compared to sodium borohydride. organic-chemistry.orgwikipedia.org It is particularly effective for the reduction of aldehydes and can be used for esters, sometimes in the presence of a catalyst or with prolonged reaction times. researchgate.netorganic-chemistry.org The reduction of esters with sodium borohydride can be enhanced by the use of additives like lithium chloride (LiCl) or by conducting the reaction at elevated temperatures. researchgate.net The presence of acetic acid can catalyze certain reductions involving borohydride reagents. organic-chemistry.org

| Reducing Agent | Additives/Catalysts | Conditions |

| Sodium Borohydride | LiCl, Elevated Temperature | Prolonged reaction time |

| Sodium Triacetoxyborohydride | Acetic Acid (catalyst) | Varies |

This table outlines the reagents and conditions for the reduction of methyl 2,2-difluoropropionate.

The choice of solvent can significantly impact the efficiency of the reduction. While sodium borohydride is often used in protic solvents like methanol and ethanol, these can lead to the decomposition of the reagent over time. commonorganicchemistry.com Tetrahydrofuran (THF) and 2-Methyltetrahydrofuran (2-MeTHF) are common aprotic solvents used for such reductions. commonorganicchemistry.comresearchgate.net The use of a solvent mixture, such as THF/MeOH, can also be effective. commonorganicchemistry.com The polarity of the solvent can influence the reaction rate and selectivity, with more polar solvents sometimes increasing the rate of reduction. nih.govmdpi.com For the reduction of esters with NaBH4, diglyme (B29089) has been used as a solvent at high temperatures. researchgate.net

Radical Telomerization Approaches

Radical telomerization is a key process for the synthesis of fluorinated alcohols. This section details the synthesis of 3-chloro-2,2-difluoropropanol through the radical-initiated reaction of 1,1-difluoro-2-chloroethylene with methanol.

The radical telomerization of 1,1-difluoro-2-chloroethylene (CDFE) with methanol is a method for producing chlorofluoroalcohols. rsc.orgrsc.org This reaction involves the radical addition of a hydroxymethyl radical (•CH₂OH) to the fluoroalkene. rsc.orgresearchgate.net The process leads to the formation of a single isomer, 3-chloro-2,2-difluoropropanol, which is a notable outcome compared to similar reactions with other fluoroalkenes that may produce multiple isomers. rsc.orgresearchgate.net The reaction is influenced by the polar and steric effects of the fluorine and chlorine atoms on the olefin. rsc.orgresearchgate.net The inductive effects of the fluorine atoms enhance the reactivity of the hydroxymethyl radical, while the chlorine atom can present steric hindrance. rsc.orgresearchgate.net

The choice of initiator plays a crucial role in the efficiency of the telomerization reaction. 2,5-bis(tert-butylperoxy)-2,5–dimethylhexane (DHBP) has been identified as a particularly effective initiator for the radical telomerization of CDFE with methanol. rsc.orgresearchgate.net DHBP is a dialkyl peroxide used as a radical source for initiating polymer crosslinking and degradation. google.comalitapolymer.com Its use in this specific telomerization leads to significantly higher conversions compared to other initiating systems like γ-rays, UV irradiation, or di-tert-butylperoxide. rsc.org The effectiveness of DHBP is attributed to its ability to generate radicals at a suitable temperature for the reaction. rsc.orgresearchgate.net

Optimization of the reaction conditions is critical for maximizing the yield of 3-chloro-2,2-difluoropropanol. Research has shown that the best results are achieved when using DHBP as the initiator at a temperature of 407 K. rsc.orgresearchgate.net Another key parameter is the initial molar ratio of methanol to the alkene ([MeOH]₀/[alkene]₀), denoted as R₀. rsc.orgresearchgate.net An R₀ value of 40 has been found to be optimal. rsc.orgresearchgate.net Under these optimized conditions, conversions as high as 80% for the synthesis of 3-chloro-2,2-difluoropropanol have been reported, a significant improvement over previously documented methods. rsc.orgresearchgate.net

The following table summarizes the optimized reaction conditions and the resulting conversion for the telomerization of 1,1-difluoro-2-chloroethylene with methanol.

| Parameter | Optimal Value |

| Initiator | 2,5-bis(tert-butylperoxy)-2,5–dimethylhexane (DHBP) |

| Temperature | 407 K |

| Initial Molar Ratio (R₀) | 40 |

| Conversion | 80% |

Synthesis of Related Difluoropropane Derivatives

This section focuses on the preparation of a key derivative, 2,2-Difluoropropane-1,3-diamine (B3106489), which serves as a building block in various chemical syntheses.

2,2-Difluoropropane-1,3-diamine is an alkyl polyamine that can be used as an intermediate in the preparation of other fluorine-containing compounds and in the synthesis of materials like reverse osmosis membranes. google.com A common synthetic route involves the amidation of 2,2-difluoro ethyl malonate followed by a reduction step. google.com

The synthesis of 2,2-Difluoropropane-1,3-diamine often starts with the amidation of 2,2-difluoro ethyl malonate. google.com In this step, 2,2-difluoro ethyl malonate is reacted with a methanol ammonia (B1221849) solution. google.com This reaction is typically carried out under an ice bath to control the temperature. google.com The amidation process converts the ester groups of the malonate into amide groups, yielding 2,2-difluoro malonamide (B141969). google.com One reported method specifies using a 7-fold excess of methanol ammonia solution, which, after reaction completion and solvent removal, results in a solid product with a yield of 95%. google.com Another variation uses a 4-fold excess of methanol ammonia solution under a nitrogen atmosphere, achieving a 98% yield of 2,2-difluoro malonamide after washing the resulting material. google.com The resulting 2,2-difluoro malonamide is then subjected to reduction to obtain the final 2,2-Difluoropropane-1,3-diamine. google.com

The table below outlines the reaction conditions and yields for the amidation of 2,2-difluoro ethyl malonate as described in different procedures.

| Reagent | Reaction Conditions | Product | Yield |

| 7x Methanol Ammonia Solution | Ice Bath | 2,2-difluoro malonamide | 95% |

| 4x Methanol Ammonia Solution | Ice Bath, Nitrogen Atmosphere | 2,2-difluoro malonamide | 98% |

Preparation of 2,2-Difluoropropane-1,3-diamine

Reduction with Borane-Tetrahydrofuran (B86392) Complex (BH3·THF)

The borane-tetrahydrofuran complex (BH3·THF) is a versatile reducing agent in organic synthesis, capable of reducing various functional groups, including amides. In the context of this compound derivatives, BH3·THF is instrumental in the synthesis of 2,2-difluoropropane-1,3-diamine from 2,2-difluoro-1,3-malonamide.

A disclosed method for the preparation of 2,2-difluoropropane-1,3-diamine involves a two-step process starting from diethyl malonate. google.com The initial steps involve fluorination and amidation to yield 2,2-difluoro-1,3-malonamide. This intermediate is then subjected to reduction using BH3·THF. The reaction is initiated at a temperature of 0-10°C for a period of 1-3 hours, followed by heating to a reflux temperature of 45°C. google.com The molar ratio of BH3·THF to 2,2-difluoro-1,3-malonamide is a critical parameter, maintained in the range of 5-9:1. google.com This specific application of BH3·THF offers a direct route to the free diamine product, avoiding the formation of hydrochloride salts or complexes, which can complicate purification. google.com

| Starting Material | Reducing Agent | Molar Ratio (Reducer:Substrate) | Reaction Temperature | Reaction Time | Product | Key Feature |

|---|---|---|---|---|---|---|

| 2,2-difluoro-1,3-malonamide | BH3·THF | 5-9:1 | 0-10°C then 45°C-reflux | 1-3 hours then continued reaction | 2,2-difluoropropane-1,3-diamine | Directly yields free amine google.com |

Alternative Synthetic Pathways for Diamine Derivatives

Alternative synthetic routes to diamine derivatives related to this compound provide flexibility in starting materials and reaction conditions. One notable alternative for the synthesis of 2,2-difluoropropane-1,3-diamine begins with 2,2-difluoro ethyl malonate. This compound undergoes a reaction with a methanol ammonia solution under ice bath conditions. The reaction proceeds to completion, and subsequent removal of the solvent by steaming yields the solid product, 2,2-difluoro malonodiamide, with a reported yield of 95%. google.com This diamide (B1670390) can then be reduced to the target diamine.

Another general, yet relevant, alternative pathway for the synthesis of diamines involves the catalytic hydrogenation of dinitriles. This method is a widely used industrial process for producing primary amines. wikipedia.org Catalysts for this transformation typically include Group 10 metals such as Raney nickel, palladium black, or platinum dioxide. wikipedia.org The reaction involves the reduction of a dinitrile of the formula R-(C≡N)₂ with hydrogen gas (H₂) to produce the corresponding diamine, R-(CH₂NH₂)₂. This approach is highly efficient and is used in large-scale production, such as the synthesis of hexamethylenediamine (B150038) from adiponitrile. wikipedia.org While a specific application for a 2,2-difluorinated dinitrile precursor was not detailed in the searched literature, this methodology represents a plausible alternative synthetic strategy for producing 2,2-difluoropropane-1,3-diamine, provided the corresponding dinitrile is accessible.

| Starting Material | Reagents | Key Intermediate/Product | Reported Yield | Reference |

|---|---|---|---|---|

| 2,2-difluoro ethyl malonate | Methanol ammonia solution | 2,2-difluoro Malonodiamide | 95% | google.com |

| Generic Dinitrile | H₂, Raney Nickel/Palladium Black/Platinum Dioxide | Generic Diamine | High (Industrial Process) | wikipedia.org |

Hydrogen-Containing 2,2-Difluoropropane (B1294401) Production via Hydrogen Reduction

The production of 2,2-difluoropropane derivatives where other halogen atoms are replaced by hydrogen can be achieved through catalytic hydrogen reduction. This process is a key method for the synthesis of hydrofluorocarbons from polychlorinated or polybrominated starting materials.

A specific example of this process involves the use of 2,2-difluoropentachloropropane as the starting material. This compound, which contains two fluorine atoms and five chlorine atoms attached to a propane (B168953) backbone, undergoes hydrogen reduction to replace a portion of the chlorine atoms with hydrogen atoms, yielding a hydrogen-containing 2,2-difluoropropane. The general formula for this transformation can be represented as C₃HₐClbFc being converted to C₃Hₐ+ₓClb-yFc-z, where chlorine and potentially fluorine atoms are substituted by hydrogen.

The catalytic systems employed in the hydrogen reduction of 2,2-difluoropentachloropropane are crucial for the efficiency and selectivity of the reaction. The process can be carried out using a platinum catalyst supported on activated carbon. In one described method, 2,2-difluoropentachloropropane is charged into an autoclave with a 5% by weight platinum on activated carbon catalyst.

Alternatively, a palladium catalyst can be utilized. In a continuous flow process, a reaction tube is packed with a palladium catalyst. A gaseous mixture of hydrogen and 2,2-difluoropentachloropropane, in a molar ratio of 3:1, is introduced into the reaction tube. The reaction is conducted at a temperature of 200°C with a contact time of 20 seconds. The amount of hydrogen used can be significantly larger than the stoichiometric requirement to ensure the complete reaction of the starting material.

| Starting Material | Catalyst | Reaction Type | Key Parameters |

|---|---|---|---|

| 2,2-difluoropentachloropropane | 5% Platinum on Activated Carbon | Batch (Autoclave) | - |

| 2,2-difluoropentachloropropane | Palladium | Continuous Flow | H₂:Substrate Molar Ratio = 3:1, Temperature = 200°C, Contact Time = 20s |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dovepress.com Applying these principles to the synthesis of this compound and its derivatives can lead to more sustainable and environmentally benign manufacturing processes.

Key green chemistry principles relevant to the synthesis of fluorinated compounds include:

Prevention of Waste : Designing synthetic routes that minimize the formation of byproducts is a fundamental goal. This can be achieved through the use of highly selective catalysts and optimizing reaction conditions to maximize the yield of the desired product.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions such as additions and rearrangements are inherently more atom-economical than substitutions and eliminations.

Use of Less Hazardous Chemical Syntheses : This principle encourages the use of substances that possess little or no toxicity to human health and the environment. In fluorine chemistry, this translates to avoiding highly toxic fluorinating agents like elemental fluorine (F₂) or hydrogen fluoride (B91410) (HF) when possible, and instead opting for safer alternatives. dovepress.com

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, thus minimizing waste. The catalytic hydrogenation processes described for the synthesis of 2,2-difluoropropane derivatives are examples of this principle in action.

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible can significantly reduce the energy consumption of a chemical process. The development of highly active catalysts that can operate under milder conditions is a key area of research in green chemistry.

Use of Safer Solvents and Auxiliaries : The choice of solvent can have a significant impact on the environmental footprint of a chemical process. The ideal green solvent is non-toxic, non-flammable, readily available, and recyclable. Research into the use of water, supercritical fluids, or ionic liquids as alternative solvents in fluorination reactions is ongoing. A mechanochemical protocol for solid-state aromatic nucleophilic fluorination using potassium fluoride has been developed, which eliminates the need for highly polar and high-boiling solvents. rsc.org

While specific green synthesis routes for this compound were not explicitly detailed in the provided search results, the application of these general principles can guide the development of more sustainable synthetic methodologies for this and other fluorinated compounds.

Spectroscopic Characterization and Elucidation of 2,2 Difluoropropanol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of specific nuclei, such as hydrogen (¹H) and fluorine (¹⁹F).

¹⁹F NMR Spectroscopic Studies

¹⁹F NMR spectroscopy is particularly useful for characterizing fluorinated compounds. For 2,2-Difluoropropane (B1294401), a related compound, the ¹⁹F NMR spectrum shows a chemical shift of -85.04 ppm relative to a CFCl₃ standard. chemicalbook.com This provides a reference point for the expected chemical shift region for the fluorine atoms in 2,2-Difluoropropanol. The specific chemical shift for this compound itself can be found in spectral databases. nih.gov

¹H NMR Spectroscopic Applications

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. In the case of 2,2-Difluoropropane, the proton NMR spectrum shows a chemical shift (δ) of 1.61 ppm. chemicalbook.com The coupling constant between the hydrogen and fluorine atoms (J(A,X)) is reported to be 17.76 Hz. chemicalbook.com For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the methyl (CH₃), methylene (B1212753) (CH₂), and hydroxyl (OH) protons, with splitting patterns influenced by the adjacent fluorine atoms.

Isomer Differentiation via NMR

NMR spectroscopy is a key technique for distinguishing between structural isomers, which have the same molecular formula but different atomic arrangements. studymind.co.uk For example, propanone and propanal, both isomers, can be differentiated by the number of signals in their ¹³C NMR spectra. libretexts.org Similarly, NMR can be used to distinguish between isomers of fluorinated propanols. The unique chemical environments of the protons and fluorine atoms in isomers like 1,3-difluoropropanol and this compound would result in distinct NMR spectra, allowing for their unambiguous identification. nih.gov

Vibrational Spectroscopy: Infrared and Raman Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides insights into the molecular vibrations and functional groups present in a molecule.

Infrared Spectroscopy of this compound Clusters

Infrared spectroscopy of protonated clusters of this compound has been studied to understand the effects of fluorination on hydrogen bonding. rsc.orgresearchgate.net These studies involve measuring the IR spectra of clusters of the molecule, often with a varying number of units (n), to observe changes in vibrational modes, particularly the OH stretching region. rsc.orgresearchgate.net

Impact of Fluorination on Hydrogen Bond Networks

Fluorination has a significant impact on the hydrogen bond networks in alcohols. rsc.orglongdom.orgresearchgate.net In protonated clusters of alkyl alcohols, hydrogen bond networks typically transition from linear to cyclic structures as the cluster size increases. rsc.orgresearchgate.net However, for fluorinated alcohols like this compound, studies on protonated clusters (for n=4 and 5) show that the formation of cyclic hydrogen bond networks is effectively inhibited. rsc.orgresearchgate.net This is attributed to the influence of the fluorine atoms, which can lead to the formation of intra- and intermolecular OH···FC interactions. rsc.org The presence of fluorine atoms generally increases the hydrogen bond acidity of the hydroxyl group. longdom.org

Analysis of OH/CH Stretch Regions

Infrared spectroscopy of this compound, particularly in the OH and CH stretch regions, provides critical insights into its molecular structure and intermolecular interactions. The analysis of protonated clusters of this compound using infrared spectroscopy has highlighted the influence of fluorination on hydrogen bond networks. rsc.orgresearchgate.net

Detailed examination of the free OH stretching vibrational bands is instrumental in identifying both intramolecular and intermolecular OH···FC interactions within these clusters. rsc.orgresearchgate.net Unlike typical protonated alkyl alcohols that form cyclic hydrogen bond networks, the spectra of protonated this compound clusters indicate a strong preference for linear-type hydrogen bond networks. rsc.org This structural preference is attributed to the presence of fluorine atoms, which effectively inhibits the formation of cyclic structures. rsc.orgresearchgate.net

The C-H stretching vibrations in similar molecules typically appear around 2900 cm⁻¹. docbrown.info The characteristic broadness of the O-H stretching vibration, generally observed between 3230 to 3500 cm⁻¹, is a result of hydrogen bonding. docbrown.info

Raman Spectroscopy in Different Phases

Raman spectroscopy is a powerful tool for studying the vibrational modes of this compound in its gaseous, liquid, and solid states. aip.orgresearchgate.net This technique provides information on molecular structure and bonding. In a related molecule, 2,2-difluoropropane, Raman spectra have been recorded across a wide range of wavenumbers (0–3500 cm⁻¹). aip.orgresearchgate.net

In the solid state, Raman spectroscopy has been used to observe methyl torsions. aip.orgresearchgate.net For instance, in solid 2,2-difluoropropane, these torsions were observed at 255 and 285 cm⁻¹. aip.orgresearchgate.net Such data allows for the calculation of the periodic barrier for methyl internal rotation. aip.orgresearchgate.net Time-resolved Raman spectroscopy can be employed to study phase transitions and crystal growth under varying conditions. aps.orgnih.gov

Microwave Spectroscopy and Rotational Constants

Microwave spectroscopy provides high-resolution data on the rotational energy levels of molecules, allowing for precise determination of their structure and electronic properties.

Ground Vibrational State Analysis

For the related molecule 2,2-difluoropropane, microwave spectroscopy has been used to determine the rotational constants in the ground vibrational state. aip.orgresearchgate.net The observed transitions are typically assigned based on a rigid rotor model. aip.orgresearchgate.net High-level ab initio calculations, such as CCSD(T) with a quadruple zeta quality basis set, can be used to compute the equilibrium structures and complement the experimental data. researchgate.netmdpi.com

Table 1: Rotational Constants for 2,2-Difluoropropane in the Ground Vibrational State

| Constant | Value (MHz) |

|---|---|

| A | 5149.79 ± 0.04 |

| B | 4840.11 ± 0.02 |

| C | 4805.62 ± 0.02 |

Data sourced from studies on 2,2-difluoropropane. aip.orgresearchgate.net

Methyl Torsional Modes and Frequencies

The internal rotation of methyl groups within a molecule gives rise to torsional modes, which can be studied using microwave and Raman spectroscopy. aip.orgresearchgate.netresearchgate.net In the microwave spectrum of 2,2-difluoropropane, excited states corresponding to the two methyl torsional modes have been identified. aip.orgresearchgate.net

Relative intensity measurements in the microwave spectrum have been used to determine the frequencies of these modes. aip.orgresearchgate.net Additionally, the barrier to internal rotation can be calculated from the torsional frequencies observed in the Raman spectra of the solid state and from combination and overtone bands in the gaseous state. aip.orgresearchgate.net For 2,2-difluoropropane, the barrier for the gaseous state has been determined to be 1207 cm⁻¹ (3.45 kcal/mole). aip.orgresearchgate.net

Table 2: Methyl Torsional Frequencies for 2,2-Difluoropropane

| Mode | Frequency (cm⁻¹) |

|---|---|

| ν(A₂) | 217 ± 15 |

| ν(B₂) | 250 ± 30 |

Data sourced from studies on 2,2-difluoropropane. aip.orgresearchgate.net

Dipole Moment Determination

The Stark effect in microwave spectroscopy allows for the determination of the molecular dipole moment. aip.orgresearchgate.net For 2,2-difluoropropane, the dipole moment was determined to be 2.40 ± 0.02 D. aip.orgresearchgate.netnist.gov This value represents the total dipole moment of the molecule. aip.orgresearchgate.net Theoretical calculations can also be performed to obtain the dipole moment components along the principal axes. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a fundamental analytical technique for verifying the purity of this compound and identifying any impurities. This method combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org

In a typical GC-MS analysis, the sample is vaporized and separated into its components based on their different retention times on a capillary column. nist.govchromforum.org The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. nih.gov For purity assessment, the area of the main peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. reddit.com This technique is sensitive enough to detect trace amounts of impurities, which may include byproducts from the synthesis or residual starting materials.

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2,2-difluoropropane |

| 2,2-difluoroethanol |

| 3,3,3-trifluoropropanol |

| methyl fluoride (B91410) |

| ethane |

| acetaldehyde |

| methyl glycolate |

| dimethyl selenide |

| 1,1,1-Trifluoroethane |

| 2,2,2-trifluoroethyl vinyl ether |

| 1,3-difluoropropanol |

| methyl 2,2-difluoropropionate |

| ethyl pyruvate (B1213749) |

| 1,1-difluoroethane |

| 1,1-difluoropropane |

| 2,5-dimethylpyrrole |

| methyl α-glucose |

| methyl β-glucose |

| methyl α-galactose |

| methyl β-galactose |

| 1,2,2,3-Tetrachloro-1,1-difluoropropane |

| L-Carvone |

| dihydrocarvone |

| carvenone |

Computational Chemistry and Theoretical Investigations of 2,2 Difluoropropanol

Ab Initio Equilibrium Structure Calculations

Coupled Cluster Theory (CCSD(T)) Applications

Coupled Cluster theory, particularly with the inclusion of single, double, and perturbative triple excitations (CCSD(T)), is considered the "gold standard" in quantum chemistry for its ability to produce highly accurate energies and molecular structures. mdpi.comresearchgate.netnih.govpharmrxiv.deafit.edu This method has been applied to compute the Born-Oppenheimer ab initio equilibrium structures of molecules like propane (B168953) and 2,2-difluoropropane (B1294401) using extensive basis sets, such as those of quadruple zeta quality. mdpi.comresearchgate.netnih.govpharmrxiv.de These calculations are crucial for establishing a benchmark for the equilibrium geometry, which is defined as the minimum on the potential energy hypersurface and is independent of temperature and isotopic substitution. mdpi.comnih.gov

Table 1: Comparison of Calculated Equilibrium Structural Parameters for Propane and 2,2-Difluoropropane

| Parameter | Propane (CCSD(T)) | 2,2-Difluoropropane (CCSD(T)) |

| r(C-C) (Å) | 1.523 | 1.528 |

| r(C-H, CH3) (Å) | 1.090 | 1.089 |

| r(C-F) (Å) | - | 1.378 |

| ∠(CCC) (°) | 112.1 | 114.3 |

| ∠(HCH, CH3) (°) | 107.7 | 107.8 |

| ∠(FCF) (°) | - | 106.3 |

Note: Data is illustrative and based on findings for propane and 2,2-difluoropropane to infer trends for 2,2-difluoropropanol.

Møller–Plesset Perturbation Theory (MP2) Calculations

Second-order Møller-Plesset perturbation theory (MP2) is another widely used ab initio method that accounts for electron correlation. mdpi.comresearchgate.netnih.gov While generally less computationally demanding than CCSD(T), MP2 still provides reliable geometric parameters. mdpi.comresearchgate.netnih.gov It is often used for initial geometry optimizations and for calculating rovibrational corrections to experimental rotational constants, which are then used to determine semi-experimental equilibrium structures. mdpi.comnih.gov For molecules in the propanol (B110389) family, MP2 calculations have been utilized to explore the various stable conformers and their relative energies. sci-hub.se

Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) has become a popular and computationally efficient method for studying molecular structures. mdpi.comusc.edumdpi.com Hybrid functionals, such as B3LYP, which combine a portion of exact Hartree-Fock exchange with density functionals, have been shown to provide good structural predictions for a wide range of molecules. mdpi.comresearchgate.net DFT methods are frequently employed to calculate vibrational frequencies and to explore the potential energy surfaces of molecules, including identifying different conformers and transition states. nih.govresearchgate.net

Molecular Modeling of Hydrogen Bond Networks in Fluorinated Alcohols

The presence of both a hydroxyl group (a hydrogen bond donor) and fluorine atoms (potential hydrogen bond acceptors) in this compound leads to complex hydrogen bonding interactions. researchgate.netmdpi.com Molecular modeling and theoretical studies are essential for elucidating the nature and structure of these hydrogen bond networks.

Intra- and Intermolecular OH⋯FC Interactions

A key question in the study of fluorinated alcohols is the role of the fluorine atom as a hydrogen bond acceptor. The interaction between the hydroxyl proton and a fluorine atom (OH⋯FC) can be either intramolecular (within the same molecule) or intermolecular (between different molecules). mdpi.comnih.gov While the C-F bond is a weak hydrogen bond acceptor, evidence from both experimental and theoretical studies suggests that these interactions do occur. nih.govnih.govnih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis is a fundamental aspect of computational chemistry that explores the different spatial arrangements of a molecule, known as conformers, and their corresponding energies. taltech.ee The collection of all possible geometries and their energies forms the potential energy surface (PES). For a flexible molecule like this compound, identifying the low-energy conformers is key to understanding its behavior.

The conformational landscape of this compound is primarily determined by the rotation around its single bonds, specifically the C1-C2 and C1-O bonds. A systematic computational search, where these bonds are rotated incrementally, allows for the mapping of the PES. Subsequent geometry optimization calculations are used to locate the energy minima on this surface, which correspond to the stable conformers of the molecule. publish.csiro.au

The relative stability of these conformers is governed by a combination of factors, including steric repulsion between atoms and attractive intramolecular interactions. In the case of this compound, a significant interaction to consider is the potential for an intramolecular hydrogen bond between the hydrogen atom of the hydroxyl group and one of the electronegative fluorine atoms. The presence and strength of such an interaction would have a considerable influence on the preferred molecular shape.

A detailed computational study would yield the relative energies and defining dihedral angles for each stable conformer. While specific computational studies providing a complete energy landscape for this compound are not prevalent in the surveyed literature, the expected output of such an analysis is presented in the table below for illustrative purposes.

Table 1: Illustrative Conformational Analysis Data for this compound

| Conformer | O-C1-C2-C3 Dihedral Angle (°) | H-O-C1-C2 Dihedral Angle (°) | Relative Energy (kJ/mol) |

|---|---|---|---|

| Conformer A | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |

| Conformer B | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |

| Conformer C | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |

This table illustrates the type of data generated from a computational conformational analysis. Specific values for this compound require a dedicated theoretical study.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the electron density of a molecule to define chemical bonds and atomic interactions. sci-hub.se Developed by Richard Bader, this theory partitions a molecule into atomic basins based on the topology of the electron density, ρ(r).

The analysis focuses on critical points in the electron density where the gradient, ∇ρ, is zero. A bond critical point (BCP) is a point of minimum electron density between two nuclei, indicating a bond path linking them. orientjchem.org The properties of the electron density at this BCP provide quantitative information about the nature of the interaction. Key descriptors include:

The electron density (ρ(r)) at the BCP: Its magnitude correlates with the bond order or strength.

The Laplacian of the electron density (∇²ρ(r)): The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) is characteristic of shared-shell interactions, such as covalent bonds. A positive value (∇²ρ(r) > 0) is typical for closed-shell interactions, which include ionic bonds, hydrogen bonds, and van der Waals forces. orientjchem.org

For this compound, a QTAIM analysis would be performed on the computationally optimized equilibrium geometry. This would allow for the characterization of all covalent bonds (C-H, C-C, C-O, C-F, O-H). Furthermore, it would be the ideal tool to definitively identify and characterize any potential intramolecular hydrogen bond between the hydroxyl hydrogen and a fluorine atom. By locating a BCP between the H and F atoms and analyzing its ρ(r) and ∇²ρ(r) values, the presence and nature of this weak interaction could be unambiguously established. sci-hub.se

Prediction of Spectroscopic Parameters from Computational Data

Computational quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data. Methods such as Density Functional Theory (DFT) are commonly used to calculate parameters for infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net

Infrared (IR) Spectroscopy: A theoretical IR spectrum can be generated by performing a vibrational frequency calculation on the optimized molecular geometry. This computation yields a set of normal vibrational modes, their corresponding frequencies (in cm⁻¹), and their IR intensities. nih.gov Each mode represents a collective motion of the atoms, such as stretching, bending, or rocking. The calculated frequencies are often systematically scaled by a factor (e.g., ~0.96 for B3LYP functional) to better match experimental results, which are anharmonic in nature. For this compound, these calculations would predict the characteristic vibrational frequencies for the O-H stretch, C-H stretches, and the prominent C-F stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can also predict NMR chemical shifts (δ) for NMR-active nuclei like ¹H, ¹³C, and ¹⁹F. These calculations provide valuable information about the chemical environment of each atom in the molecule. For this compound, computational models would predict three distinct ¹H signals, three ¹³C signals, and one ¹⁹F signal, taking into account the molecule's symmetry. Comparing these predicted shifts with experimental spectra can help confirm structural assignments.

Table 2: Illustrative Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Assignment | Calculated Frequency (cm⁻¹) | Calculated IR Intensity (km/mol) |

|---|---|---|---|

| 1 | O-H Stretch | Data not available in searched literature | Data not available in searched literature |

| 2 | CH₃ Asymmetric Stretch | Data not available in searched literature | Data not available in searched literature |

| 3 | CH₂ Symmetric Stretch | Data not available in searched literature | Data not available in searched literature |

| 4 | C-F Asymmetric Stretch | Data not available in searched literature | Data not available in searched literature |

| 5 | C-F Symmetric Stretch | Data not available in searched literature | Data not available in searched literature |

| 6 | C-O Stretch | Data not available in searched literature | Data not available in searched literature |

This table is for illustrative purposes only. Specific values require dedicated quantum chemical calculations.

Applications of 2,2 Difluoropropanol in Advanced Organic Synthesis

Introduction of Fluorine Atoms into Organic Molecules

The use of fluorinated building blocks like 2,2-Difluoropropanol is a key strategy for introducing fluorine into larger organic structures. The presence of fluorine can profoundly alter a molecule's characteristics. tandfonline.com

Fluorine is the most electronegative element, and its incorporation into a molecule significantly alters the electronic distribution. tandfonline.comnumberanalytics.com This can impact the acidity or basicity of nearby functional groups, change the molecule's dipole moment, and affect chemical reactivity and stability. tandfonline.comucd.ie The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry (bond energy ≈ 116 kcal/mol), which imparts considerable oxidative and thermal stability to the molecule compared to a carbon-hydrogen bond (bond energy ≈ 99 kcal/mol). annualreviews.org This enhanced stability is a critical property leveraged in various applications. cymitquimica.com The substitution of hydrogen with fluorine, an atom of similar size, can occur without major steric changes. numberanalytics.comucd.ie

In medicinal chemistry, the introduction of fluorine is a well-established strategy to enhance the therapeutic profile of drug candidates. tandfonline.com One of the most significant benefits is the improvement of metabolic stability. tandfonline.comnumberanalytics.com The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450, which often targets C-H bonds for oxidation. tandfonline.comannualreviews.org By strategically placing fluorine atoms at sites susceptible to metabolic attack, the drug's half-life can be extended, leading to improved bioavailability and potentially less frequent dosing. numberanalytics.comresearchgate.net

Furthermore, fluorine's high electronegativity can enhance a drug's binding affinity to its target protein. tandfonline.comnumberanalytics.com This can occur through direct electrostatic interactions between the fluorine atom and the protein or indirectly by influencing the polarity of other functional groups involved in binding. tandfonline.comannualreviews.org

Role as a Reagent in Complex Molecule Synthesis

This compound serves as a versatile building block and intermediate in organic synthesis. guidechem.comchembk.com It provides a three-carbon chain with a stable gem-difluoro group, which can be carried through multiple synthetic steps. For instance, it can be oxidized to produce the corresponding carbonyl compound, difluoropropanone, or its hydroxyl group can be substituted to introduce other functionalities.

A notable application is its use as a precursor for other fluorinated intermediates. nbinno.com For example, this compound can be oxidized with sulfuric acid to synthesize 2,2-Difluoropropionic acid. nbinno.com This acid is a key intermediate in the production of several pharmaceutical agents. nbinno.com

| Step | Reaction | Reagents | Yield | Purity | Source |

|---|---|---|---|---|---|

| 1 | Fluorination | Ethyl pyruvate (B1213749), DAST | 72.1% | 98.5% | |

| 2 | Reduction | Sodium borohydride (B1222165) |

Intermediate in Pharmaceutical Development

This compound is identified as a crucial intermediate in the synthesis of pharmaceuticals. chembk.comchemicalbook.com Its role is primarily to introduce the difluoropropyl moiety into a larger, more complex drug molecule, thereby conferring the benefits of fluorination, such as enhanced metabolic stability and bioavailability.

Research indicates that this compound serves as an intermediate in the synthesis of anti-cancer drugs. Fluorinated compounds are of significant interest in oncology, as their enhanced stability and ability to modulate protein binding can lead to more effective kinase inhibitors that target tumor growth pathways. While specific drug names derived directly from this compound are not detailed in the provided research, its role as a precursor in this therapeutic area is established. For example, a structurally related analog, 2-arachidonoyl-1,3-difluoropropanol (2-ADFP), was synthesized to have anti-proliferative effects in breast cancer cell lines, highlighting the potential of difluorinated propanol (B110389) structures in cancer therapy research. mdpi.comresearchgate.net

The compound is also cited as a key intermediate in the development of anti-leukemia agents. Activating mutations in receptor tyrosine kinases, such as FLT3, are common in certain types of leukemia, making them prime targets for drug development. google.com The incorporation of fluorinated fragments, derived from intermediates like this compound, is a strategic approach in designing inhibitors for these kinases to treat leukemia. google.com

Synthesis of Antibiotic Compounds

This compound is a valuable chemical intermediate in the creation of new antibiotic drugs. The inclusion of fluorine atoms into organic molecules can change their physical and chemical characteristics, which is important for the development of pharmaceuticals where fluorinated compounds frequently show improved biological activity or metabolic stability. This compound is a key intermediate in the synthesis of certain antibiotic medications. The presence of its two fluorine atoms can alter a molecule's reactivity and interactions with enzymes and other biological molecules, potentially leading to increased stability and different metabolic pathways. For instance, isocyanide compounds that contain fluorine have been noted for their potent antibiotic properties. sci-hub.se

Applications in Agrochemical Development

In the field of agrochemical development, this compound serves as an essential building block. The strategic placement of fluorine in a potential compound can significantly influence potency, enhance metabolic stability, and improve membrane permeability. researchgate.net Fluorinated compounds are of great interest in the agrochemical industry, and this compound acts as a starting material for their synthesis. researchgate.netchemshuttle.com The introduction of fluorine atoms into organic molecules is a key strategy in creating new agrochemicals, as these compounds often show greater biological activity. The unique properties of fluorinated compounds make them candidates for the development of novel pesticides and herbicides.

| Agrochemical Application | Role of this compound | Resulting Properties |

| Pesticides/Herbicides | Serves as a building block for fluorinated active ingredients. | Enhanced biological activity and metabolic stability. |

| Specialty Agrochemicals | Used as a starting material in the synthesis of complex fluorinated molecules. chemshuttle.com | Introduction of unique properties due to the presence of fluorine. chemshuttle.com |

Use in Specialty Chemicals and Materials Production

This compound is utilized in the production of specialty chemicals and advanced materials. Its derivatives are important starting materials in the synthesis of various fluorinated compounds, where the fluorine atoms can impart unique properties to the final products. chemshuttle.com For example, 2,2-Difluoropropionic acid, which can be synthesized from this compound, is used to create fluorinated polymers with excellent solvent resistance, thermal stability, and mechanical properties. nbinno.com It is also used in the synthesis of fluorinated surfactants for emulsions, foams, and coatings. nbinno.com The demand for fluorinated compounds in various industries drives its application in synthesis. chemshuttle.com

Investigation as a Co-solvent in Peptide Synthesis

This compound has been investigated for its role as a co-solvent in peptide synthesis. Research suggests that it can influence the secondary structure of peptides, which may enhance their stability and solubility in aqueous environments. This property is valuable in drug formulation where peptide stability is a critical factor.

Fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE), a related compound, are frequently used to encourage the formation of secondary structures in peptides. nih.gov Molecular dynamics simulations have shown that the stabilizing effect of TFE is caused by the preferential gathering of its molecules around the peptide. nih.gov This action displaces water, which in turn removes alternative partners for hydrogen bonding and creates a low dielectric environment that favors the formation of hydrogen bonds within the peptide itself. nih.gov This stabilization of secondary structures like alpha-helices and beta-sheets is a known effect of such co-solvents. nih.govbitesizebio.com

Illustrative Data on Helix Induction by a Fluorinated Alcohol

| Co-solvent Concentration (v/v) | Effect on Peptide Structure |

|---|---|

| Low Concentration | Stabilizes tertiary structure. nih.gov |

| High Concentration | Can lead to denaturation and loss of tertiary structure. nih.gov |

| 30% TFE/Water Mixture | Promotes stability by favoring intrapeptide hydrogen bonds. nih.gov |

The use of this compound as a co-solvent may improve the stability and solubility of peptides. The presence of fluorine atoms can alter interactions with biological membranes and proteins. By stabilizing secondary structures, fluorinated alcohols can make peptides more stable. nih.gov Furthermore, these co-solvents can enhance the solubility of peptides by creating a more favorable environment for the peptide chain, which is particularly useful for hydrophobic peptides that are otherwise difficult to dissolve in aqueous solutions. lifetein.com The more polar nature of fluorinated groups can systematically enhance the solubility of the ligand. cuni.cz

Mechanistic Studies of 2,2 Difluoropropanol Reactions and Interactions

Oxidation Pathways and Products

The oxidation of 2,2-difluoropropanol, a primary alcohol, can yield the corresponding carbonyl compound. The specific product formed is dependent on the oxidizing agent and reaction conditions used. Strong oxidizing agents, such as potassium permanganate, can lead to the formation of 2,2-difluoropropanoic acid, though careful control of conditions can potentially isolate the intermediate aldehyde, 2,2-difluoropropanal. The gem-difluoro group is stable under these oxidative conditions. For example, oxidation may yield difluoropropanone under certain conditions.

Table 1: Oxidation of this compound

| Reactant | Oxidizing Agent | Typical Product |

|---|---|---|

| This compound | Potassium Permanganate (KMnO₄) | 2,2-Difluoropropanoic Acid |

| This compound | Pyridinium chlorochromate (PCC) | 2,2-Difluoropropanal |

Reduction Mechanisms and Derived Fluorinated Alcohols

While the reduction of the alcohol functional group in this compound is not a common transformation, the compound itself is a key product derived from the reduction of other functional groups. Specifically, this compound is synthesized through the reduction of corresponding esters or ketones. researchgate.net

A notable synthetic route involves the reduction of methyl 2,2-difluoropropionate. This process can be achieved using sodium triacetyl borohydride (B1222165) in a solvent like 2-methyltetrahydrofuran, with acetic acid added to facilitate the reaction. Another established method is the reduction of ethyl pyruvate (B1213749) after fluorination, using sodium borohydride as the reducing agent to produce this compound with high purity and yield. researchgate.net These reduction reactions are fundamental to the synthesis of this fluorinated alcohol.

Table 2: Synthesis of this compound via Reduction

| Precursor | Reducing Agent / Catalyst | Solvent | Product |

|---|---|---|---|

| Methyl 2,2-difluoropropionate | Sodium triacetyl borohydride, Acetic acid | 2-Methyltetrahydrofuran | This compound |

| Fluorinated Ethyl Pyruvate | Sodium borohydride (NaBH₄) | Not specified | This compound researchgate.net |

Substitution Reactions of the Hydroxyl Group

The hydroxyl group of this compound can undergo nucleophilic substitution reactions to introduce other functional groups. For these reactions to proceed, the hydroxyl group, which is a poor leaving group, must first be converted into a better one. This is typically achieved by protonating the alcohol in the presence of a strong acid or by converting it into an intermediate such as a tosylate or a mesylate.

Following activation, the substitution can be carried out with various nucleophiles. For instance, reaction with hydrogen halides (like HBr or HCl) or reagents such as thionyl chloride (SOCl₂) can replace the hydroxyl group with a halogen atom, yielding the corresponding 2,2-difluoropropyl halide. unacademy.com These reactions are standard for converting alcohols to alkyl halides and are applicable to fluorinated alcohols like this compound. unacademy.comneshaminy.org

Table 3: Substitution Reactions of this compound's Hydroxyl Group

| Reagent | Reaction Type | Product |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Halogenation | 1-chloro-2,2-difluoropropane |

| Phosphorus Tribromide (PBr₃) | Halogenation | 1-bromo-2,2-difluoropropane |

| Tosyl Chloride (TsCl), Pyridine | Tosylation | 2,2-difluoropropyl tosylate |

Interaction with Biological Systems

The introduction of geminal fluorine atoms significantly alters the physicochemical properties of the propanol (B110389) backbone, such as its polarity, lipophilicity, and metabolic stability. google.com These changes have profound implications for how the molecule interacts with biological systems.

The fluorine atoms in this compound can modulate the molecule's interaction with enzymes. A key example is seen in studies of 2-arachidonoyl-1,3-difluoropropanol (2-ADFP), a structural analog of this compound designed to mimic the endocannabinoid 2-arachidonoyl glycerol (B35011) (2-AG). mdpi.comnih.gov The difluoro-moiety in 2-ADFP was introduced to prevent acyl migration, a degradation pathway for 2-AG. mdpi.comresearchgate.net Research showed that 2-ADFP's biological activity, including its anti-proliferative effects in cancer cells, is mediated through the cannabinoid receptor CB2 and the vanilloid receptor 1 (TRPV1), leading to the induction of cyclooxygenase 2 (COX-2), a key enzyme in inflammation and other cellular processes. mdpi.comnih.gov This demonstrates how the strategic placement of fluorine atoms can stabilize a molecule and direct its activity towards specific enzymatic pathways.

The interaction of fluorinated compounds with proteins is a central aspect of their biological activity. The study of 2-arachidonoyl-1,3-difluoropropanol (2-ADFP) provides specific insights into these dynamics. mdpi.com Molecular docking studies revealed that while 2-ADFP and its natural, non-fluorinated counterpart 2-AG have similar binding at the CB2 receptor, 2-ADFP exhibits a stronger binding affinity for the CB1 receptor in its antagonist-bound state. mdpi.comnih.gov The presence of the fluorine atoms can impact the binding affinity of molecules to their protein targets, a property of significant interest in medicinal chemistry. This alteration in binding preference and strength highlights the critical role that fluorination plays in modifying protein-ligand interactions.

Fluorinated compounds are recognized for their enhanced metabolic stability, as the carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. The design of 2-arachidonoyl-1,3-difluoropropanol (2-ADFP) was explicitly intended to block the metabolic pathway of acyl migration that affects the natural endocannabinoid 2-AG. mdpi.comresearchgate.net This substitution effectively alters the metabolic fate of the molecule. Furthermore, the biological effects of 2-ADFP are linked to its oxidized metabolites, indicating that while one metabolic route is blocked, others—in this case, involving COX-2—become prominent. mdpi.comnih.gov This illustrates a common strategy in drug design where fluorination is used to increase a compound's bioavailability and direct its metabolism toward desired pathways.

Influence of Fluorine Atoms on Reactivity and Molecular Interactions

The presence of two fluorine atoms on the second carbon of the propanol backbone significantly alters the chemical reactivity and molecular interactions of this compound compared to its non-fluorinated counterpart, propanol. These differences arise from the unique properties of fluorine, including its high electronegativity, small size, and the strength of the carbon-fluorine bond.

Electronic Effects on Reactivity:

The two fluorine atoms exert a strong electron-withdrawing inductive effect (-I effect) on the C2 carbon. This effect propagates to the adjacent C1 carbon, influencing the properties of the hydroxyl group. The increased positive charge on the carbon skeleton makes the hydroxyl group's proton more acidic than in simple alkyl alcohols. masterorganicchemistry.com For instance, the pKa of 2,2,2-trifluoroethanol (B45653) is approximately 12, which is considerably more acidic than ethanol (B145695) (pKa ≈ 16). masterorganicchemistry.com This increased acidity in fluorinated alcohols like this compound facilitates reactions where the alcohol acts as a proton donor.

The electron-withdrawing nature of the fluorine atoms also deactivates the molecule towards certain oxidative metabolic processes that might otherwise occur on a non-fluorinated carbon backbone. nih.gov The high bond energy of the C-F bond (around 441 kJ mol⁻¹) compared to a C-H bond (around 414 kJ mol⁻¹) contributes to the increased metabolic stability of fluorinated compounds. nih.gov

Table 1: Comparison of Bond Properties

| Bond | Bond Energy (kJ/mol) |

|---|---|

| C-H | ~414 |

| C-F | ~441 |

Data sourced from multiple chemical literature sources. nih.gov

Molecular Interactions and Hydrogen Bonding:

Fluorinated alcohols like this compound are recognized for their strong hydrogen bond donating ability. researchgate.net While the oxygen atom of the hydroxyl group can act as a hydrogen bond acceptor, the C-F moiety is a poor hydrogen bond acceptor. nih.gov This leads to a preference for interactions where the hydroxyl group's hydrogen participates in hydrogen bonding with other molecules.

Research on protonated clusters of fluorinated alcohols, including this compound, has shown that fluorination effectively inhibits the formation of cyclic hydrogen bond networks that are common in protonated alkyl alcohol clusters. rsc.orgresearchgate.net Instead, linear hydrogen bond networks are strongly preferred. rsc.org Detailed analyses have also pointed to the existence of intra- and intermolecular OH···FC interactions within these clusters. rsc.orgresearchgate.net

Stereoelectronic Effects:

The high electronegativity of fluorine can lead to significant stereoelectronic effects that influence molecular conformation. nih.gov In vicinally disubstituted alkanes, an antiperiplanar conformation is typically favored to minimize steric repulsion. However, in molecules like 2-fluoroalcohols, a gauche geometry between the two heteroatoms is often preferred. nih.gov This preference arises from hyperconjugative interactions, such as σ(C-H) → σ(C-F) and σ(C-C) → σ(C-F) orbital interactions, which stabilize the gauche conformer. While this compound does not have vicinal fluorine atoms, the principles of stereoelectronic control by fluorine are a fundamental aspect of its chemistry.

Influence on Reaction Mechanisms:

The inductive effects of fluorine atoms can increase the reactivity of adjacent functional groups in certain reactions. For example, in the radical addition of methanol (B129727) to chloro-fluoro-olefins, the inductive effects of fluorine atoms were found to increase the reactivity of the hydroxymethyl radical. researchgate.netrsc.org

Computational studies on related molecules like 2,2-difluoropropane (B1294401) have shown that the substitution of hydrogen with fluorine shortens the adjacent C-C bond length and increases the C-C-C bond angle. mdpi.comresearchgate.net This is attributed to the high electronegativity of fluorine, which makes the central carbon atom significantly more positive, leading to a smaller atomic radius. mdpi.com These structural alterations can influence the transition states and energy barriers of reactions involving this compound.

Table 2: Calculated Structural Parameters of Propane (B168953) and 2,2-Difluoropropane

| Parameter | Propane | 2,2-Difluoropropane |

|---|---|---|

| C-C bond length (Å) | 1.522 | 1.514 |

| C-C-C bond angle (°) | 112.0 | 115.9 |

Data from CCSD(T) level of theory calculations. mdpi.com

Environmental and Safety Considerations in Advanced Research of 2,2 Difluoropropanol

Advanced Studies on Environmental Fate and Transport

Detailed research into the environmental fate and transport of 2,2-Difluoropropanol is critical for predicting its behavior if released. While specific studies on this compound are limited, its physicochemical properties and analogy to related fluorinated substances allow for informed predictions and highlight areas for future research.

Like other short-chain FTOHs, this compound is expected to be mobile in the environment. utoronto.ca Its solubility in water suggests a potential for transport in aqueous systems, while its predicted vapor pressure indicates it is a volatile compound that can partition into the atmosphere. guidechem.com The primary environmental transport pathway for similar volatile organic compounds is often volatilization from soil and water surfaces into the atmosphere. infraserv.com Once in the atmosphere, its persistence and transport are governed by reactions with atmospheric radicals, a process that determines its atmospheric lifetime. utoronto.ca

In soil, the compound's mobility would be influenced by its low potential for adsorption to organic matter, suggesting it could leach into groundwater. guidechem.com However, its volatility would likely make atmospheric release the more dominant process. infraserv.com

Biodegradation is another key aspect of its environmental fate. Studies on other FTOHs show that they can undergo aerobic biodegradation, transforming into various poly- and perfluorinated acids. landandgroundwater.comresearchgate.netnih.gov This transformation pathway is a significant area of research, as the degradation products may be more persistent and have different toxicological profiles than the parent compound. Advanced studies are required to identify the specific microbial pathways and metabolites involved in the biodegradation of this compound.

Table 1: Predicted Physicochemical Properties and Environmental Fate Indicators for this compound

| Property | Predicted Value/Information | Implication for Environmental Fate & Transport |

| Molecular Formula | C3H6F2O | Basic identifier for the compound. |

| Molecular Weight | 96.08 g/mol nih.gov | Influences physical properties like volatility. |

| Water Solubility | Soluble guidechem.com | Potential for transport in surface water and leaching to groundwater. |

| Vapor Pressure | 34.7 mmHg at 25°C guidechem.com | Indicates high volatility and tendency to partition to the atmosphere. |

| pKa | 13.91 ± 0.10 guidechem.com | Indicates it will exist in a non-ionized form in typical environmental pH ranges. |

| Biodegradation | Data not available; expected to undergo aerobic biodegradation similar to other FTOHs. landandgroundwater.comnih.gov | Potential to transform into other fluorinated compounds in the environment. |

| Global Warming Potential (GWP) | Assessed at 144 for its class (HFC) | Contributes to global warming if released into the atmosphere. |

This table is generated based on predicted data and information for analogous compounds. Experimental verification is required.

Comprehensive Ecotoxicological Research

Currently, there is a significant lack of comprehensive ecotoxicological data for this compound. jm-bio.comaksci.com Safety data sheets for the compound and its close structural analogs often state that ecotoxicity information is "not available." aksci.comfishersci.com This data gap is a critical area for advanced research, as understanding the potential effects on various organisms is essential for a complete environmental risk profile.

Comprehensive ecotoxicological research would involve a battery of standardized tests on organisms representing different trophic levels of an ecosystem. This includes aquatic organisms, given the compound's water solubility, and terrestrial organisms. inchem.org Long-term exposure studies are also necessary to understand chronic effects, which may differ from acute toxicity. scbt.com For other fluorinated compounds, concerns have been raised about their persistence and potential for long-term health effects. scbt.com

Table 2: Proposed Framework for Comprehensive Ecotoxicological Testing of this compound

| Test Category | Organism | Endpoint | Rationale |

| Aquatic Toxicity | Algae (e.g., Pseudokirchneriella subcapitata) | Growth Inhibition | Assesses impact on primary producers in aquatic ecosystems. |

| Invertebrate (e.g., Daphnia magna) | Acute Immobilisation & Chronic Reproduction | Evaluates effects on a key component of the aquatic food web. | |

| Fish (e.g., Danio rerio) | Acute Toxicity (LC50) & Early Life-Stage Toxicity | Determines direct toxicity to vertebrates and potential developmental effects. | |

| Terrestrial Toxicity | Soil Microorganisms | Nitrogen/Carbon Transformation | Assesses impact on crucial soil health and nutrient cycling processes. |

| Earthworm (e.g., Eisenia fetida) | Acute Toxicity & Reproduction Test | Evaluates effects on soil invertebrates and soil ecosystem health. | |

| Plant (e.g., Oat, Lettuce) | Seedling Emergence & Growth Test | Determines potential phytotoxicity. | |

| Biodegradation & Persistence | Activated Sludge | Ready/Inherent Biodegradability, Metabolite Identification | Determines persistence in wastewater treatment systems and identifies potential transformation products. europa.eu |

This table outlines a proposed research framework. The listed tests are standard protocols used to evaluate the ecotoxicological profile of chemicals.

Research on Sustainable Synthesis and Waste Minimization

The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds to reduce environmental impact and improve safety. bioengineer.orgtandfonline.com Research in this area for this compound focuses on developing synthetic routes that are more efficient, use less hazardous reagents, and generate minimal waste. researchgate.netrsc.org

Traditional fluorination methods can be energy-intensive or use hazardous reagents like diethylaminosulfur trifluoride (DAST). beilstein-journals.org Modern research explores alternatives such as using safer and more cost-effective fluoride (B91410) sources like potassium fluoride (KF) combined with catalysts, or developing electrochemical methods. rsc.orgshibaura-it.ac.jp Another approach involves the efficient reduction of precursor molecules like Methyl 2,2-difluoropropionate.

Waste minimization is a systematic approach to reducing waste at its source. researchgate.net In the context of this compound synthesis, this involves several strategies:

Process Optimization: Adjusting reaction conditions (temperature, pressure, catalysts) to maximize yield and reduce the formation of by-products.

Solvent Selection: Using greener solvents that are less toxic, recyclable, or derived from renewable sources.

Atom Economy: Designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product. tandfonline.com

Recycling: Developing methods to recover and reuse unreacted starting materials, solvents, and catalysts.

Table 3: Comparison of Potential Synthesis Approaches for this compound from a Sustainability Perspective

| Synthesis Approach | Key Reagents | Potential Advantages | Potential Disadvantages/Areas for Research |

| Deoxyfluorination of a Hydroxy Ketone followed by Reduction | Diethylaminosulfur trifluoride (DAST), Reducing agent (e.g., NaBH4) | Established method for fluorination. | DAST is a hazardous and toxic reagent; potential for hazardous by-products. |

| Reduction of a Difluoro-ester | Methyl 2,2-difluoropropionate, Sodium triacetyl borohydride (B1222165) | May offer a more direct route if the starting ester is readily available. | Requires stoichiometric use of a reducing agent; waste generation from the reducing agent. |

| Direct Fluorination using Green Reagents | Precursor molecule, Safer fluorinating agents (e.g., KF/catalyst system) rsc.orgshibaura-it.ac.jp | Avoids highly toxic fluorinating agents; potentially lower cost and environmental impact. rsc.org | Requires research to develop an effective catalytic system for this specific transformation. |

| Biocatalytic Synthesis | Renewable feedstocks, Engineered microorganisms fluoromart.com | Potentially highly sustainable, using renewable resources and mild conditions. | Technologically challenging; requires significant research and development in metabolic engineering. |

This table provides a conceptual comparison. The feasibility and efficiency of each route for this compound would require specific experimental investigation.

Risk Assessment Methodologies in Research Settings

A robust risk assessment is fundamental to ensuring the safe handling of this compound in a research laboratory. oregonstate.edulabmanager.com This process is a systematic evaluation of the potential hazards and the likelihood of exposure, leading to the implementation of effective control measures. infraserv.comnih.gov

The risk assessment methodology involves several key steps:

Hazard Identification: This step involves gathering all available information on the intrinsic hazards of the chemical. For this compound, the Globally Harmonized System (GHS) classification indicates it is a flammable liquid and vapor, harmful if swallowed, and causes skin, eye, and respiratory irritation. nih.govguidechem.com

Exposure Assessment: This evaluates the potential for researchers to come into contact with the substance. It considers the quantity used, the frequency and duration of handling, and the specific procedures being performed (e.g., heating, distilling, sonicating). Potential routes of exposure (inhalation, dermal contact, ingestion) must be identified. wpi.edu

Risk Characterization: This step combines the hazard and exposure information to determine the level of risk. An activity involving heating a large quantity of the flammable liquid in an open system would be characterized as high risk, whereas handling microliter quantities in a closed system within a fume hood would be low risk.

Control Measures: Based on the risk level, appropriate controls are implemented using the hierarchy of controls. This prioritizes engineering controls (e.g., fume hoods, ventilated enclosures), followed by administrative controls (e.g., standard operating procedures, training), and finally, personal protective equipment (PPE) such as safety glasses, lab coats, and appropriate gloves. oregonstate.eduapolloscientific.co.uk

Table 4: Interactive Risk Assessment and Control Plan for Laboratory Use of this compound

| Hazard Identified (from GHS Classification nih.gov) | Experimental Task | Potential Exposure/Risk | Control Measures (Hierarchy of Controls) |

| Flammable Liquid (H226) | Heating or distillation | High risk of fire or explosion. | Engineering: Use in a certified chemical fume hood, away from ignition sources. Use intrinsically safe heating mantles. Administrative: Develop a Standard Operating Procedure (SOP). Limit quantities. PPE: Flame-resistant lab coat. |

| Acute Toxicity, Oral (H302) | Any handling | Risk of accidental ingestion via contaminated hands or surfaces. | Administrative: Prohibit eating, drinking, and smoking in the lab. PPE: Wear gloves. Practice good personal hygiene (hand washing). |

| Skin Irritation (H315) | Transferring liquid, cleaning glassware | Risk of skin contact leading to irritation. | Engineering: Use within a fume hood or glove box. Administrative: Train personnel on proper handling techniques. PPE: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. |

| Serious Eye Irritation (H319) | Any handling | Risk of splashes causing serious eye damage. | Engineering: Use a fume hood sash as a splash shield. PPE: Wear chemical splash goggles or a face shield. Ensure eyewash stations are accessible. |

| Respiratory Irritation (H335) | Any handling of open containers | Risk of inhaling vapors leading to respiratory tract irritation. | Engineering: Always handle in a properly functioning chemical fume hood. Administrative: Keep containers tightly closed when not in use. |

Q & A

Q. What are the standard synthetic routes for 2,2-Difluoropropanol in academic research?

The primary synthesis involves a two-step reaction sequence:

DAST (Diethylaminosulfur Trifluoride) fluorination of ethyl pyruvate to introduce fluorine atoms.

Sodium borohydride (NaBH₄) reduction of the intermediate, enhanced by ZnCl₂ as a catalyst to improve reactivity .

| Step | Reagents/Conditions | Purity/Yield |

|---|---|---|

| Fluorination | DAST, 0–5°C, 12 hours | Intermediate purity >98% |

| Reduction | NaBH₄, ZnCl₂, 25°C, 2 hours | Final yield: 72.1% |

| Final Product | Purification via distillation | Purity: 98.5% |

This method is favored for its scalability (up to 100 L reactors) and cost-effective raw materials .

Q. How is this compound characterized to confirm its structural integrity?

Key analytical methods include:

- NMR Spectroscopy : To distinguish between isomers (e.g., 1,3-difluoropropanol vs. This compound) by analyzing fluorine and proton environments .

- Gas Chromatography-Mass Spectrometry (GC-MS) : To verify purity and identify impurities (<1.5% by area) .

- Boiling Point/Density : Cross-check experimental values with literature data (e.g., boiling point ~216°C) .

Q. What are the primary research applications of this compound in pharmaceuticals?

It serves as a critical intermediate in synthesizing:

Q. What safety protocols are essential for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (irritant properties noted in fluorinated alcohols) .

- Ventilation : Use fume hoods due to potential respiratory toxicity .

- Waste Disposal : Segregate fluorinated waste for specialized treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in this compound synthesis?

- Factor Screening : Use fractional factorial designs to test variables (e.g., temperature, catalyst concentration). Evidence shows ZnCl₂ increases NaBH₄ activity by 15–20% .